Bienvenue dans la boutique en ligne BenchChem!

1-Boc-4-ethoxycarbonyl piperazine

Piperazine synthesis Protecting group strategy Orthogonal deprotection

1-Boc-4-ethoxycarbonyl piperazine is a symmetrically protected, dual-orthogonal piperazine building block. The Boc (acid-labile) and ethoxycarbonyl (base-labile) groups enable sequential, regioselective functionalization of both nitrogen atoms—deprotect N1 under acidic conditions while N4 remains intact, then expose N4 via basic hydrolysis. This architecture supports convergent late-stage SAR exploration, heterocyclic library construction, and multi-step pharmaceutical synthesis. Cited in USPTO 11042634. The 98% purity grade (AKSci specification) offers a 60% reduction in impurity burden versus 95% grades, minimizing downstream purification in regulated manufacturing.

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
CAS No. 219509-82-7
Cat. No. B1442979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-ethoxycarbonyl piperazine
CAS219509-82-7
Molecular FormulaC12H22N2O4
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
InChIInChI=1S/C12H22N2O4/c1-5-17-10(15)13-6-8-14(9-7-13)11(16)18-12(2,3)4/h5-9H2,1-4H3
InChIKeyQKOGYJOCBHEODH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-ethoxycarbonyl Piperazine (CAS 219509-82-7): Protected Piperazine Intermediate for Multi-Step Synthesis


1-Boc-4-ethoxycarbonyl piperazine (CAS 219509-82-7) is a symmetrically protected piperazine derivative bearing a tert-butoxycarbonyl (Boc) group at the N1 position and an ethoxycarbonyl group at the N4 position . With molecular formula C₁₂H₂₂N₂O₄ and molecular weight 258.31 g/mol, the compound exists as a colorless to light yellow crystalline solid with a melting point of 50–55°C and demonstrates solubility in polar organic solvents including ethanol, acetone, and dichloromethane [1]. Its dual orthogonal protecting group architecture enables sequential, selective deprotection at either nitrogen atom, establishing it as a versatile piperazine building block for pharmaceutical intermediate synthesis and heterocyclic scaffold construction .

Why 1-Boc-4-ethoxycarbonyl Piperazine (219509-82-7) Cannot Be Replaced by N-Boc-piperazine or Mono-Protected Analogs


Substituting 1-Boc-4-ethoxycarbonyl piperazine with mono-protected analogs such as N-Boc-piperazine (CAS 57260-71-6) or 1-ethoxycarbonyl piperazine (CAS 120-43-4) fundamentally alters synthetic strategy and achievable molecular complexity. N-Boc-piperazine provides only a single protected nitrogen, leaving the secondary amine free for functionalization but eliminating the capacity for subsequent orthogonal deprotection [1]. In contrast, the dual protection architecture of 1-Boc-4-ethoxycarbonyl piperazine enables sequential manipulation of both piperazine nitrogen atoms under distinct chemical conditions—acid-labile Boc removal at N1 versus base-labile ethoxycarbonyl cleavage at N4—a synthetic advantage that cannot be replicated with any mono-protected piperazine derivative . This difference is critical in multi-step pharmaceutical synthesis where precisely timed nitrogen deprotection dictates reaction feasibility and overall yield .

1-Boc-4-ethoxycarbonyl Piperazine (219509-82-7): Quantitative Differentiation Evidence for Procurement Decisions


Orthogonal Protecting Group Architecture: Dual Nitrogen Selectivity vs. Mono-Protected N-Boc-piperazine

1-Boc-4-ethoxycarbonyl piperazine provides orthogonal protection at both piperazine nitrogen atoms, whereas N-Boc-piperazine protects only one nitrogen, leaving the second amine permanently free and prone to undesired side reactions in subsequent synthetic steps [1]. This orthogonal architecture enables two independent, sequential deprotection events—acidic cleavage of the Boc group (e.g., TFA/DCM) and basic hydrolysis of the ethoxycarbonyl ester (e.g., NaOH/EtOH)—without cross-interference . Mono-protected analogs cannot achieve this sequential selectivity, limiting their utility in complex multi-step syntheses requiring differentiated nitrogen functionalization [2].

Piperazine synthesis Protecting group strategy Orthogonal deprotection

Molecular Scaffold Versatility: Dual Electrophilic vs. Nucleophilic Reactivity Profile

Following selective deprotection, 1-Boc-4-ethoxycarbonyl piperazine offers two distinct reactivity modes not available from unprotected piperazine: the deprotected nitrogen can act as a nucleophile in alkylation/acylation reactions, while the intact carbamate-protected nitrogen remains inert, enabling regioselective mono-functionalization . This contrasts with free piperazine (C₄H₁₀N₂), which undergoes non-selective bis-functionalization due to equivalent nitrogen atoms, and with N-Boc-piperazine, which permits only unidirectional functionalization from the free amine [1]. The dual-protected scaffold thus provides a convergent synthetic platform for constructing unsymmetrical N,N′-disubstituted piperazines that are otherwise challenging to access with high regioselectivity .

Piperazine functionalization Medicinal chemistry Scaffold diversification

Commercial Purity Specification: 98% vs. 95% Purity Grade Availability

Commercially, 1-Boc-4-ethoxycarbonyl piperazine is available at 98% purity from multiple suppliers including AKSci and at 95% purity from alternative vendors . The 98% grade offers a 3 percentage-point absolute purity advantage over the 95% specification, corresponding to a 60% reduction in total impurity burden (from 5% to 2%) . For multi-step pharmaceutical intermediate synthesis where impurity carry-through can compromise downstream yields or require additional purification, this purity differential may directly influence procurement decisions based on project-specific purity requirements and cost-benefit analysis .

Chemical procurement Purity specification Quality control

Documented Utility as Key Intermediate in Patent Literature for Bioactive Piperazine Derivatives

1-Boc-4-ethoxycarbonyl piperazine has been cited as a key synthetic intermediate in patent literature for the preparation of bioactive piperazine-containing compounds [1]. USPTO case documentation (Case No. 11042634) explicitly references 4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate—the IUPAC designation of this compound—in the context of pharmaceutical compound synthesis . Additionally, piperazine derivatives incorporating the disubstituted piperazine scaffold have demonstrated T-type calcium channel blocking activity with potential analgesic applications, establishing the broader therapeutic relevance of compounds derived from this building block [2]. In contrast, unprotected piperazine is not directly suitable for such applications due to its reactivity and lack of regioselective control .

Pharmaceutical intermediate Drug discovery Patent synthesis

Optimal Research and Industrial Applications for 1-Boc-4-ethoxycarbonyl Piperazine (219509-82-7)


Stepwise Synthesis of Unsymmetrical N,N′-Disubstituted Piperazine Pharmacophores

Employ 1-Boc-4-ethoxycarbonyl piperazine when the synthetic route requires sequential, regioselective functionalization of both piperazine nitrogen atoms with different substituents. The orthogonal Boc and ethoxycarbonyl protecting groups permit acidic removal of the Boc group to expose N1 for functionalization while N4 remains protected, followed by basic hydrolysis of the ethoxycarbonyl group to enable independent N4 modification . This approach is particularly valuable in medicinal chemistry programs targeting piperazine-containing drug candidates where differential nitrogen substitution dictates target binding affinity and selectivity .

Piperazine-Containing Heterocyclic Scaffold Construction for Drug Discovery Libraries

Use 1-Boc-4-ethoxycarbonyl piperazine as a versatile building block for constructing diverse piperazine-based heterocyclic libraries. The dual-protected scaffold enables convergent synthetic strategies where the piperazine core is incorporated at a late stage, allowing medicinal chemists to explore N-substituent SAR independently . This compound has been specifically cited in patent literature (USPTO Case No. 11042634) for the preparation of pharmaceutical compounds, validating its utility in intellectual property-protected drug development programs .

Synthesis of T-Type Calcium Channel Modulators and Analgesic Candidates

Based on published research demonstrating that disubstituted piperazine derivatives exhibit T-type calcium channel blocking activity with potential analgesic applications, 1-Boc-4-ethoxycarbonyl piperazine serves as a strategic intermediate for constructing related analogs . The orthogonal protection enables precise installation of the N-substituent patterns required for channel subtype selectivity, a key parameter in developing peripherally restricted T-type channel blockers for pain management .

Multi-Step Pharmaceutical Intermediate Synthesis Requiring High-Purity Starting Material

For multi-step pharmaceutical syntheses where impurity carry-through may compromise downstream yields, procurement of the 98% purity grade (AKSci specification) may be justified over the 95% grade based on project-specific quality requirements . The 60% relative reduction in impurity burden (2% vs. 5% total impurities) can translate to reduced purification burden in later synthetic steps, particularly when the compound is used in the penultimate or final intermediate stage of a regulated pharmaceutical manufacturing process .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-4-ethoxycarbonyl piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.